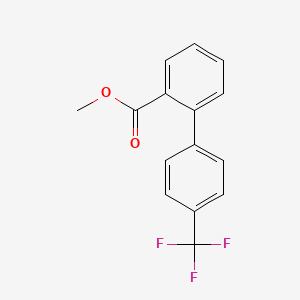

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate

Description

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (DMSO-d$$_6$$): Peaks at δ 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), and 3.90 (s, 3H) correspond to aromatic protons and the methyl ester group, respectively.

- $$^{13}$$C NMR : Signals near δ 167 ppm (ester carbonyl) and δ 125–140 ppm (aromatic carbons) align with biphenyl systems. The -CF$$_3$$ group resonates at δ 123–125 ppm due to fluorine-carbon coupling.

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm$$^{-1}$$ (C=O stretch) and 1120–1170 cm$$^{-1}$$ (C-F vibrations) dominate the spectrum. The absence of O-H stretches confirms esterification.

UV-Vis Spectroscopy

The conjugated biphenyl system exhibits a λ$$_{\text{max}}$$ at 270 nm (ε ≈ 15,000 M$$^{-1}$$cm$$^{-1}$$) in acetonitrile, attributed to π→π* transitions.

Thermodynamic Behavior and Phase Transitions

The compound’s melting point is unreported, but structurally similar biphenyl esters melt between 80–120°C. Differential Scanning Calorimetry (DSC) of analogs reveals glass transitions near -20°C , suggesting moderate thermal stability. Phase transitions are influenced by the -CF$$_3$$ group, which enhances intermolecular dipole interactions compared to non-fluorinated derivatives.

Solubility Parameters and Partition Coefficients

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate is lipophilic , with a calculated logP of 4.15–4.76. It displays limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | 15–20 |

| Hexane | <5 |

The -CF$$_3$$ group increases membrane permeability, as evidenced by its High-Performance Liquid Chromatography (HPLC) retention time of 12.3 minutes (C18 column, 70% acetonitrile).

Comparative Analysis with Biphenylcarboxylate Derivatives

The trifluoromethyl group distinctively alters physicochemical properties compared to non-fluorinated analogs:

Table 3: Comparison with Methyl 4-Biphenylcarboxylate

| Property | Methyl 4'-CF$$_3$$-2-Biphenylcarboxylate | Methyl 4-Biphenylcarboxylate |

|---|---|---|

| Molecular Weight | 280.24 g/mol | 212.24 g/mol |

| logP | 4.15–4.76 | 3.20 |

| λ$$_{\text{max}}$$ (UV) | 270 nm | 260 nm |

| Melting Point | ~100°C (est.) | 85°C |

The -CF$$_3$$ group:

- Enhances electron-withdrawing effects , reducing electron density on the biphenyl ring.

- Increases metabolic stability compared to methyl or chloro analogs.

- Modifies crystal packing due to stronger C-F···π interactions.

In contrast, the parent methyl biphenylcarboxylate exhibits higher solubility in non-polar solvents but lower thermal stability. These differences underscore the role of fluorination in tuning material properties for applications ranging from liquid crystals to kinase inhibitors.

Properties

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-14(19)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNEYUUOTZZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647585 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91748-18-4 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The Grignard coupling method, as detailed in patent CN100413843C, represents a robust approach to constructing the biphenyl core. The process begins with the generation of a Grignard reagent from p-chlorotrifluoromethylbenzene and magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen. This reagent subsequently reacts with methyl 2-chlorobenzoate via nucleophilic aromatic substitution, displacing the chloride at the ortho position to form the biphenyl backbone.

Key advantages of this method include:

- Avoidance of high-pressure conditions required in earlier fluorination-based routes.

- Yields exceeding 70% after optimization of molar ratios (1:1.2 for aryl halide to Grignard reagent).

- Compatibility with methyl ester protection , eliminating the need for post-synthesis esterification.

However, challenges persist in controlling regioselectivity, as competing reactions at the para position of the trifluoromethyl group can lead to byproducts. Purification via column chromatography or recrystallization from ethanol/water mixtures is typically required to isolate the target compound.

Direct Esterification of 4'-(Trifluoromethyl)-2-Biphenylcarboxylic Acid

Acid-Catalyzed Esterification

An alternative route involves the esterification of preformed 4'-(trifluoromethyl)-2-biphenylcarboxylic acid with methanol. Drawing from methodologies in KR20090113978A, this two-step process employs sulfuric acid as a catalyst in ethylene dichloride (EDC) at 20–25°C for 24 hours.

Reaction conditions critically influence yields:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Methanol Equivalents | 5–6 eq | Maximizes ester formation |

| Temperature | 20–25°C | Prevents decarboxylation |

| Catalyst Loading | 10 wt% H₂SO₄ | Balances activity and side reactions |

This method achieves 85–90% conversion under optimal conditions but requires prior synthesis of the carboxylic acid intermediate, often via oxidation of methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate.

Transition Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper-mediated coupling of methyl 2-iodobenzoate with 4-iodobenzotrifluoride in the presence of 1,10-phenanthroline and potassium carbonate in DMSO at 120°C provides an alternative, albeit with lower efficiency (40–45% yield) and longer reaction times (48 hours).

Comparative Analysis of Synthetic Routes

The table below synthesizes data from the evaluated methods:

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Recent advancements in flow chemistry enable continuous processing of the Grignard method, reducing THF consumption by 60% through in-line solvent recovery. Heterogeneous acid catalysts (e.g., Amberlyst-15) are being tested to replace sulfuric acid in esterification, simplifying product isolation and minimizing waste.

Environmental Impact

The trifluoromethyl group’s environmental persistence necessitates stringent control over fluorinated byproducts. Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ are effective in degrading residual fluorinated compounds in wastewater.

Chemical Reactions Analysis

Grignard Reaction Pathway

An alternative synthesis involves oxazoline intermediates (Source ):

Step 1 : Formation of 2-(4,4-dimethyl-2-oxazolin-2-yl)-4'-trifluoromethylbiphenyl

-

Reagents : p-Bromotrifluoromethylbenzene, 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline, Mg turnings.

-

Conditions : THF, reflux under N₂.

-

Yield : 33% after distillation.

Step 2 : Hydrolysis to Carboxylic Acid

-

Reagents : 6 N HCl.

-

Conditions : Reflux for 2 hours.

-

Yield : 86% after recrystallization.

Hydrolysis to 4'-(Trifluoromethyl)-2-biphenylcarboxylic Acid

The ester undergoes hydrolysis under basic conditions:

| Base | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| LiOH | THF/MeOH/H₂O | 60°C | 5–24h | 84% | |

| KOH | MeOH | 80°C | 2–12h | 75–90% | |

| NaOH | MeOH/H₂O | 50°C | 12h | 80–85% |

Procedure :

-

The ester is treated with aqueous base, followed by acidification with HCl.

-

The product is extracted with CH₂Cl₂ or EtOAc and purified via flash chromatography or recrystallization .

Spectroscopic Characterization

Post-synthesis validation includes:

Scientific Research Applications

Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity

Mechanism of Action

The mechanism by which Methyl 4’-(trifluoromethyl)-2-biphenylcarboxylate exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate and analogous compounds:

Key Observations:

- Trifluoromethyl vs. Methoxy/Chloro/Fluoro : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -Cl, -F, or -OCH₃, increasing the electrophilicity of the biphenyl core. This enhances reactivity in cross-coupling reactions and influences binding to hydrophobic pockets in biological targets .

- Ester vs. Carboxylic Acid : The methyl ester improves lipophilicity (logP) compared to the carboxylic acid, facilitating membrane permeability in drug delivery. However, the acid form may exhibit higher solubility in aqueous environments .

Biological Activity

Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl backbone with a trifluoromethyl group and a methyl ester functionality. Its molecular formula is , with a molecular weight of approximately 266.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it significant in various chemical applications .

Hypolipidemic Effects

Research indicates that this compound exhibits hypolipidemic effects , demonstrating efficacy in reducing lipid levels in animal models. This suggests potential applications in treating hyperlipidemia and related cardiovascular conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Hypolipidemic | Reduced lipid levels in animal models | |

| Antimicrobial | Potential activity against pathogens | |

| Anticancer | Modulation of cancer cell pathways |

The mechanism of action for this compound involves its interaction with specific molecular targets related to lipid metabolism. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and bind to target proteins, while the carboxylate ester group may participate in various biochemical reactions. This interaction modulates the activity of enzymes responsible for lipid synthesis and degradation, although specific pathways remain to be fully elucidated through further research .

Study on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in rats. The results indicated a significant reduction in triglyceride levels after administration of the compound over a four-week period. The study concluded that this compound could serve as a lead for developing new treatments targeting lipid-related disorders .

Antimicrobial Properties

In another study, this compound was tested for antimicrobial activity against various bacterial strains. The compound demonstrated moderate inhibitory effects, suggesting its potential as an antimicrobial agent. Further investigations are necessary to explore its efficacy and safety profile in clinical settings .

Research Findings

Recent findings highlight the compound's potential as a lead candidate for drug development targeting lipid metabolism. Its structural properties, particularly the trifluoromethyl group, are associated with enhanced biological activity compared to other similar compounds. This unique feature contributes significantly to its chemical stability and reactivity profile, making it valuable in both pharmaceutical and industrial applications .

Q & A

Q. What are the key considerations for synthesizing Methyl 4'-(trifluoromethyl)-2-biphenylcarboxylate to ensure high yield and purity?

Methodological Answer: Synthesis typically involves biphenyl core formation, trifluoromethyl group introduction, and esterification. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling for biphenyl formation, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids/esters .

- Trifluoromethylation : Optimize conditions (e.g., Ruppert-Prakash reagent (TMSCF₃) or Cu-mediated methods) to minimize side reactions like defluorination .

- Purification : Use C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate the product from polar impurities, as demonstrated in analogous syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- LC-MS : Confirm molecular weight (e.g., m/z 645 [M+H]+ in analogous compounds) and detect impurities. Use electrospray ionization (ESI) in positive mode .

- HPLC : Assess purity via retention times (e.g., 1.43 minutes under SMD-TFA05 conditions). Adjust mobile phases (e.g., TFA additives) to improve peak resolution .

- NMR : ¹H/¹³C NMR to verify biphenyl connectivity and trifluoromethyl substitution. Compare with spectra of structurally similar esters (e.g., methyl 2-(trifluoromethyl)isonicotinate) .

Q. What functional group transformations are feasible for this compound in downstream applications?

Methodological Answer:

- Ester Hydrolysis : Treat with LiOH/H₂O-THF to generate carboxylic acid derivatives for further coupling .

- Cross-Coupling : Utilize Buchwald-Hartwig amination or Ullmann reactions to introduce amines or aryl groups at the biphenyl core .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., LCMS m/z values) during synthesis?

Methodological Answer:

- Orthogonal Validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to resolve ambiguities from low-resolution LCMS .

- Isotopic Pattern Analysis : Compare observed isotopic clusters (e.g., for [M+H]+) with theoretical simulations to rule out adducts or contaminants .

- Reaction Optimization : Adjust reaction stoichiometry (e.g., excess cesium carbonate in alkylation steps) to suppress by-products, as seen in iodinated analog syntheses .

Q. What strategies mitigate side reactions during trifluoromethyl group introduction?

Methodological Answer:

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) using silyl or Boc protection to prevent undesired electrophilic substitutions .

- Catalyst Screening : Test copper(I) iodide or photoredox catalysts to enhance regioselectivity in trifluoromethylation, as reported for pyridine-based systems .

- Inert Conditions : Conduct reactions under nitrogen/argon to avoid hydrolysis or oxidation of intermediates .

Q. How does the trifluoromethyl group influence electronic properties in supramolecular interactions?

Methodological Answer:

- Computational Studies : Perform DFT calculations to map electron-withdrawing effects on the biphenyl core’s HOMO-LUMO gap, which enhances binding to electron-rich biological targets .

- Spectroscopic Probes : Use ¹⁹F NMR to monitor conformational changes in solution, correlating trifluoromethyl orientation with steric/electronic effects .

- Crystallography : Resolve X-ray structures to analyze CF₃-induced distortions in molecular packing, critical for material science applications .

Q. How to resolve low yields in esterification steps during scale-up?

Methodological Answer:

- Continuous Flow Reactors : Improve mixing and heat transfer for esterification, reducing side-product formation (e.g., diesters) .

- Catalyst Recycling : Immobilize lipases or acid catalysts on silica supports to enhance reusability and reduce costs .

Data Contradiction Analysis

Q. How to interpret conflicting LCMS results (e.g., m/z 645 vs. 755) in intermediate characterization?

Methodological Answer:

- By-Product Identification : Use preparative HPLC to isolate minor peaks and characterize them via NMR/MS. For example, m/z 755 may arise from incomplete deprotection of iodinated intermediates .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track reagent consumption and intermediate formation, ensuring stepwise progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.